molecular formula C38H71NO13 B1228099 9-Dihydroclarithromycin CAS No. 131791-18-9

9-Dihydroclarithromycin

Cat. No.: B1228099
CAS No.: 131791-18-9
M. Wt: 750 g/mol
InChI Key: JWASSTNIBKXPNV-SZZIPPHSSA-N
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Description

9-Dihydroclarithromycin is a semisynthetic derivative of clarithromycin, a macrolide antibiotic widely used to treat bacterial infections. The "9-dihydro" designation indicates hydrogenation at the 9-position of the macrolide lactone ring, a modification that alters the compound’s pharmacokinetic and pharmacodynamic properties. Studies on dihydroerythromycin derivatives highlight enhanced stability and distinct biological activities, including anti-inflammatory effects, compared to their parent compounds .

Properties

CAS No.

131791-18-9

Molecular Formula

C38H71NO13

Molecular Weight

750 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-10,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H71NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-33,35,40-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

JWASSTNIBKXPNV-SZZIPPHSSA-N

SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O

Other CAS No.

131791-18-9

Synonyms

9-dihydroclarithromycin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 9-dihydroclarithromycin and related compounds:

Compound Structural Modification CAS Number Biological Activity Isomerism Considerations
This compound Hydrogenation at C9 Not reported Potential anti-inflammatory/antibacterial No isomerism
Clarithromycin 9-(E)-Oxime Oxime formation at C9 (E-isomer) 111321-02-9 Synthetic intermediate; impurity control Controlled E-isomer synthesis
Erythromycin Oxime Oxime formation at C9 (Z/E mix) 13127-18-9 Impurity (e.g., Clarithromycin Impurity J) Z/E isomer mixture
Key Observations:
  • Hydrogenation vs. In contrast, oxime derivatives like clarithromycin 9-(E)-oxime are critical intermediates in synthesizing macrolide antibiotics but require rigorous isomer control to minimize impurities (e.g., Z-isomer) .
  • Biological Activity : While clarithromycin and erythromycin are primarily antibacterial, dihydro derivatives like 9-(S)-dihydroerythromycin exhibit anti-inflammatory properties, suggesting a divergent therapeutic application for this compound .

Pharmacological and Industrial Relevance

  • Anti-inflammatory Potential: Dihydroerythromycin derivatives demonstrate potent in vivo anti-inflammatory activity, likely mediated through modulation of immune pathways rather than antibacterial mechanisms. This positions this compound as a candidate for repurposing in inflammatory diseases .
  • Industrial Applications : Oxime derivatives are pivotal in antibiotic synthesis but require advanced analytical methods (e.g., HPLC) to monitor isomer ratios. In contrast, this compound’s synthesis may prioritize hydrogenation efficiency and yield .

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